molecular formula C40H38N12Na6O22S6 B12338840 Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) CAS No. 76482-78-5

Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)

Cat. No.: B12338840
CAS No.: 76482-78-5
M. Wt: 1369.1 g/mol
InChI Key: ZECOZQHKQDLCBT-IRTUOLCXSA-H
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Description

Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound. It is characterized by its multiple sulfonate groups and a triazine core, making it a highly water-soluble molecule. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

The synthesis of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves multiple steps. The process typically starts with the preparation of the triazine core, followed by the introduction of the sulfonate groups and the vinylene linkage. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the sulfonate groups, potentially converting them into other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Scientific Research Applications

Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves its interaction with various molecular targets. The sulfonate groups can form strong ionic bonds with positively charged molecules, while the triazine core can participate in various chemical reactions. These interactions enable the compound to exert its effects in different applications.

Comparison with Similar Compounds

Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) can be compared with other similar compounds, such as:

    Tetrasodium 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulphonato-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate]: This compound has a similar structure but differs in the number of sulfonate groups and the presence of an anthracene moiety.

    Hexasodium 2,2’-(ethylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate): This compound is similar but has an ethylene linkage instead of a vinylene linkage, affecting its chemical properties and reactivity.

Properties

CAS No.

76482-78-5

Molecular Formula

C40H38N12Na6O22S6

Molecular Weight

1369.1 g/mol

IUPAC Name

hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate

InChI

InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b2-1+;;;;;;

InChI Key

ZECOZQHKQDLCBT-IRTUOLCXSA-H

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

physical_description

Liquid;  Dry Powder

Related CAS

114456-70-1 (Parent)

Origin of Product

United States

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